p-Cumylphenyl acrylate

説明

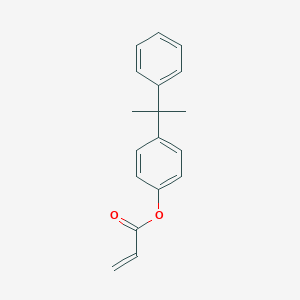

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[4-(2-phenylpropan-2-yl)phenyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-4-17(19)20-16-12-10-15(11-13-16)18(2,3)14-8-6-5-7-9-14/h4-13H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSJHLYEDBJAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068957 | |

| Record name | p-Cumylphenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54449-74-0 | |

| Record name | 4-(1-Methyl-1-phenylethyl)phenyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54449-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 4-(1-methyl-1-phenylethyl)phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054449740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 4-(1-methyl-1-phenylethyl)phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Cumylphenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-methyl-1-phenylethyl)phenyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for P Cumylphenyl Acrylate and Analogues

Esterification Pathways for Acrylate (B77674) Monomer Synthesis

Esterification represents a fundamental approach to synthesizing acrylate monomers. This can be achieved either by directly reacting the corresponding alcohol and carboxylic acid or by exchanging the alkyl group of an existing ester with a different alcohol.

Direct esterification involves the reaction of an alcohol with a carboxylic acid to form an ester and water. For the synthesis of p-cumylphenyl acrylate, this method entails reacting p-cumylphenol with acrylic acid. Typically, a strong acid catalyst such as sulfuric acid is employed to protonate the acrylic acid, making it more susceptible to nucleophilic attack by the phenol (B47542). epa.gov To drive the reaction towards completion, the water produced is continuously removed from the reaction mixture, often through azeotropic distillation using a water entrainer like benzene (B151609) or toluene (B28343). epa.gov

The reaction temperature is a critical parameter and is generally maintained between 75°C and 120°C to ensure a reasonable reaction rate while preventing the thermal polymerization of the acrylate product. google.com To further mitigate unwanted polymerization, a polymerization inhibitor, such as hydroquinone (B1673460), is commonly added to the reaction mixture. google.comchemeurope.com The progress of the esterification can be monitored by measuring the amount of water generated or by analyzing the concentration of the remaining acid in the mixture. google.com

Table 1: Typical Conditions for Direct Esterification of Acrylates

| Parameter | Condition | Purpose | Source(s) |

|---|---|---|---|

| Reactants | Alcohol (p-cumylphenol), Acrylic Acid | Formation of the target ester | epa.gov |

| Catalyst | Sulfuric Acid (H₂SO₄) | To protonate the carboxylic acid and increase reactivity | epa.gov |

| Solvent/Entrainer | Benzene, Toluene | To remove water via azeotropic distillation and drive equilibrium | epa.gov |

| Temperature | 75°C - 120°C | To balance reaction rate and prevent polymerization | google.com |

| Inhibitor | Hydroquinone | To prevent premature polymerization of the acrylate monomer | google.comchemeurope.com |

| Pressure | Atmospheric or Reduced | Reduced pressure can help prevent thermal polymerization | google.com |

Transesterification is an alternative esterification method where the alcohol component of an ester is exchanged for another. In the context of this compound synthesis, this would involve reacting a simple alkyl acrylate, such as methyl acrylate or ethyl acrylate, with p-cumylphenol in the presence of a catalyst. This process is an equilibrium reaction that can be driven forward by using a large excess of p-cumylphenol or by removing the more volatile alcohol (e.g., methanol (B129727) or ethanol) as it is formed.

A variety of catalysts can be employed for transesterification, including metal-based catalysts and organocatalysts. researchgate.net For instance, lithium alkoxides, generated from the reaction of an alcohol with a strong base like lithium diisopropylamide (LDA), have been shown to be effective in modifying existing poly(methyl methacrylate) polymers, demonstrating the viability of this chemical transformation. nih.gov Organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have also proven successful in catalyzing acyl substitution reactions on acrylic polymers. researchgate.net This approach avoids the direct use of acrylic acid and can sometimes offer milder reaction conditions.

Acyl Halide Reaction Approaches for Aryl Acrylates

A highly effective and common method for preparing aryl acrylates, especially when direct esterification is challenging, is the reaction of a phenol with an acryloyl halide. This pathway involves the prior synthesis of the reactive intermediate, acryloyl chloride.

Acryloyl chloride is a key reactive intermediate used to introduce the acrylate group. chemeurope.com It is typically synthesized by treating acrylic acid with a chlorinating agent. wikipedia.org Common reagents for this transformation include thionyl chloride (SOCl₂), benzoyl chloride (C₆H₅COCl), and oxalyl chloride. chemeurope.comwikipedia.orgresearchgate.net The reaction with thionyl chloride, for example, is often performed in a solvent like dichloromethane (B109758) and heated to reflux for several hours, producing acryloyl chloride along with gaseous byproducts HCl and SO₂. researchgate.net

When using benzoyl chloride, the products are acryloyl chloride and benzoic acid. wikipedia.org An alternative industrial process involves reacting acrylic acid with phenylchloroform in the presence of a Lewis acid catalyst, such as zinc oxide or zirconium tetrachloride, at temperatures of at least 105°C. google.comwipo.int Due to the high reactivity and tendency of acryloyl chloride to polymerize, a polymerization inhibitor like hydroquinone is often added during its synthesis. chemeurope.com

Table 2: Comparison of Reagents for Acryloyl Chloride Synthesis

| Chlorinating Agent | Chemical Formula | Typical Conditions | Byproducts | Source(s) |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Reflux in dichloromethane | SO₂, HCl | researchgate.net |

| Benzoyl Chloride | C₆H₅COCl | Heating with acrylic acid | Benzoic Acid | wikipedia.org |

| Oxalyl Chloride | (COCl)₂ | Flow conditions | CO, CO₂, HCl | wikipedia.org |

Once acryloyl chloride is obtained, it can be reacted with p-cumylphenol to form this compound. This is an acylation reaction where the hydroxyl group of the phenol attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the ester and hydrogen chloride (HCl). wikipedia.org The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct, which drives the reaction to completion. scispace.com

Commonly used bases include tertiary amines such as triethylamine (B128534) or pyridine. scispace.com In the synthesis of the analogous p-cumylphenyl methacrylate (B99206), it was found that a strong tertiary amine base could act as both a neutralizing agent and a catalyst. scispace.com The reaction is often performed in an inert solvent like dichloromethane at room temperature or slightly below. chemspider.com The bulky nature of the p-cumylphenyl group can introduce steric hindrance, potentially slowing the reaction rate compared to less substituted phenols. tandfonline.com

Alternative Synthetic Strategies for Sterically Hindered Acrylates

The synthesis of acrylates with bulky substituents, such as the p-cumylphenyl group, can present steric challenges that may reduce reaction yields or require more forceful conditions. Consequently, alternative synthetic strategies are sometimes employed.

One such method is the Galat reaction, which allows for the stereoselective synthesis of α,β-disubstituted acrylates. nih.gov This reaction involves the condensation of an aldehyde with a substituted malonic acid half oxyester, catalyzed by an amine like morpholine (B109124) in refluxing toluene. nih.gov While not a direct route to this compound itself, it represents a valuable technique for creating structurally complex and sterically hindered acrylate monomers.

Another approach to facilitate reactions involving sterically hindered substrates is the use of silylating conditions. For instance, in the synthesis of phosphinic peptides, phosphinic acids and acrylic acids can be esterified in tandem under silylating conditions using reagents like hexamethyldisilazane (B44280) (HMDS). nih.gov This in-situ generation of silyl (B83357) esters can enhance the reactivity of the components, potentially overcoming the steric hindrance presented by bulky groups. nih.gov Direct esterification of poly(acrylic acid) gels has also been achieved using alkyl bromides in the presence of the organic base 1,8-diazabicyclo chemeurope.comgoogle.comundec-7-ene (DBU), suggesting another potential route for activating carboxylic acids toward esterification with hindered alcohols. researchgate.net

Polymerization Kinetics and Mechanisms of P Cumylphenyl Acrylate

Homopolymerization Studies of p-Cumylphenyl Acrylate (B77674)

The homopolymerization of p-cumylphenyl acrylate has been investigated to understand the impact of the sterically demanding substituent on the polymerization process and the final polymer characteristics.

Free radical polymerization is a common method for synthesizing polymers from vinyl monomers. The kinetics of this process for this compound are influenced by several factors.

The choice of initiator and its concentration are critical parameters in free radical polymerization, directly affecting the polymerization rate and the molecular weight of the resulting polymer. For the polymerization of a related monomer, p-cumylphenyl methacrylate (B99206) (CPMA), benzoyl peroxide has been used as an initiator. researchgate.net The concentration of the initiator typically has a direct relationship with the rate of polymerization; a higher initiator concentration leads to a greater number of initial radicals and thus a faster polymerization rate. However, this can also lead to a lower average molecular weight due to an increased number of termination events. The specific effects of various initiator systems and their concentrations on this compound polymerization require further detailed investigation to establish precise kinetic relationships.

The solvent in which the polymerization is conducted can significantly influence the rate of polymerization. For the related monomer, p-cumylphenyl methacrylate (CPMA), free-radical polymerization has been carried out in benzene (B151609). researchgate.net The choice of solvent can affect the solubility of the monomer and the resulting polymer, the viscosity of the reaction medium, and the chain transfer kinetics. A solvent with a high chain transfer constant will lead to a lower molecular weight polymer. The polarity of the solvent can also play a role by influencing the interactions between the monomer, the growing polymer chain, and the initiator. For this compound, a systematic study of different solvents would be necessary to fully elucidate their impact on the polymerization kinetics.

Controlled/living radical polymerization (CLRP) techniques offer precise control over polymer molecular weight, architecture, and dispersity. These methods are based on establishing a dynamic equilibrium between active and dormant polymer chains. nih.gov

Atom Transfer Radical Polymerization (ATRP) is a robust CLRP method that utilizes a transition metal complex (commonly copper) as a catalyst to reversibly activate and deactivate polymer chains through a halogen atom transfer process. acs.orgnih.gov This technique has been successfully applied to a wide range of monomers, including acrylates. nih.govspringernature.com

The control over the polymerization of acrylates via ATRP can be challenging compared to methacrylates due to the higher reactivity of the secondary radical formed from acrylates. nih.gov However, advancements in ATRP techniques, such as the use of highly active catalyst systems and specific reaction conditions, have enabled the controlled polymerization of various acrylate monomers. springernature.comnih.gov For instance, organocatalyzed ATRP (O-ATRP) has been developed for the controlled polymerization of acrylates with bulky groups. nih.gov While specific studies on the ATRP of this compound are not extensively documented, the general principles and methodologies developed for other aryl and bulky acrylates provide a strong foundation for its successful implementation. springernature.comnih.gov The use of iodine as the transferable halogen has been shown to work well for acrylate polymerizations in copper-mediated ATRP. acs.org

Below is a table summarizing key aspects of ATRP relevant to aryl acrylates:

| Feature | Description | Relevance to this compound |

| Catalyst System | Typically a copper(I) halide complexed with a nitrogen-based ligand (e.g., Me6TREN). nih.gov | A similar catalyst system would likely be effective, though optimization may be required to accommodate the bulky monomer. |

| Initiator | An alkyl halide with an activating group. acs.org | An initiator with a structure similar to the monomer, such as an ester of 2-bromoisobutyric acid, would be a suitable starting point. |

| Solvent | Various organic solvents can be used, with the choice affecting catalyst solubility and polymerization kinetics. nih.gov | Solvents like toluene (B28343) or anisole, which are good solvents for polystyrene and other aromatic polymers, would be appropriate candidates. |

| Control | Enables control over molecular weight, low dispersity (Đ), and complex architectures. nih.govmagtech.com.cn | ATRP would allow for the synthesis of well-defined poly(this compound) with predictable properties. |

In-depth Analysis of this compound Reveals Gaps in Current Polymerization Research

A thorough review of existing scientific literature indicates that detailed research on the specific polymerization kinetics and copolymerization behavior of this compound is not publicly available at this time. While extensive data exists for the closely related compound, p-cumylphenyl methacrylate, the acrylate variant remains largely uncharacterized in the contexts of advanced polymerization techniques and reactivity ratio determination.

Efforts to compile information regarding the Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, Nitroxide-Mediated Polymerization (NMP), and copolymerization reactivity ratios for this compound did not yield specific experimental data. Methodologies such as the Fineman-Ross and Kelen-Tudos analyses, as well as advanced computational models, are well-established for determining monomer reactivity ratios; however, their application to this compound has not been documented in accessible research.

The scientific community has focused considerably on the methacrylate analogue, exploring its synthesis and copolymerization. For instance, studies on p-cumylphenyl methacrylate have detailed its free-radical polymerization and its copolymerization with other monomers, including the determination of its reactivity ratios using methods like the Fineman-Ross and Kelen-Tudos analyses.

However, this body of research does not extend to this compound. The difference in the monomer structure, specifically the absence of the α-methyl group on the acrylate, significantly alters its electronic and steric properties, meaning the kinetic and reactivity data for the methacrylate version cannot be extrapolated to the acrylate.

While this compound is recognized as a chemical entity and is available from suppliers, its role in polymer science, particularly concerning controlled polymerization mechanisms and copolymerization characteristics, appears to be an unexplored area of research. There is one mention of its potential use as a reactant in a CO2-assisted reactive extrusion process, but this does not provide the specific kinetic or mechanistic data required for a detailed analysis google.com.

Consequently, a detailed article focusing solely on the polymerization kinetics and copolymerization behavior of this compound, as specified by the requested outline, cannot be generated at this time due to the absence of foundational research and published data on this specific monomer. Further empirical studies are required to characterize its behavior in RAFT and NMP systems and to determine its reactivity ratios when copolymerized.

Copolymerization Behavior of this compound

Impact of Steric Bulk on Copolymerization Thermodynamics and Kinetics

The presence of the bulky p-cumylphenyl group in the this compound monomer introduces significant steric hindrance, which plays a critical role in its copolymerization behavior. This steric bulk influences both the thermodynamics and kinetics of the polymerization process.

The large size of the cumylphenyl substituent can decrease the rate of polymerization compared to smaller, less hindered acrylates. This is a common phenomenon where bulky side groups impede the approach of the monomer to the growing polymer chain's radical end, thereby increasing the activation energy for propagation. ias.ac.in

In copolymerization, the steric hindrance of this compound can significantly affect the reactivity ratios of the comonomers. The reactivity ratio (r) is a measure of the relative tendency of a growing polymer radical to add a monomer of its own kind versus the comonomer. For a copolymerization between monomer 1 (M1, this compound) and monomer 2 (M2, a comonomer), the reactivity ratios are defined as:

r₁ = k₁₁ / k₁₂

r₂ = k₂₂ / k₂₁

where k₁₁ and k₂₂ are the rate constants for homopolymerization, and k₁₂ and k₂₁ are the rate constants for copolymerization.

Due to the steric hindrance of the p-cumylphenyl group, the rate constant for the addition of another this compound monomer (k₁₁) is expected to be relatively low. This would lead to a smaller r₁ value, indicating a lower tendency for homopolymerization compared to the incorporation of a less bulky comonomer (M2).

Table 1: Hypothetical Reactivity Ratios for Copolymerization of this compound (M1) with Various Comonomers (M2)

| Comonomer (M2) | Expected r₁ (this compound) | Expected r₂ (Comonomer) | Expected r₁ * r₂ | Predominant Copolymer Structure |

| Methyl Acrylate | < 1 | > 1 | < 1 | Random with higher incorporation of methyl acrylate |

| Styrene (B11656) | < 1 | < 1 | < 1 | Tendency towards alternation |

| Butyl Acrylate | < 1 | > 1 | < 1 | Random with higher incorporation of butyl acrylate |

Note: This table is illustrative and based on general principles of steric hindrance in copolymerization. Actual values would require experimental determination.

The product of the reactivity ratios (r₁ * r₂) provides information about the distribution of monomer units in the copolymer chain. An r₁ * r₂ value close to 1 indicates a random copolymer, a value close to 0 suggests a tendency towards an alternating copolymer, and a value greater than 1 would imply the formation of a block copolymer. Given the expected low value of r₁ for this compound, the product r₁ * r₂ is likely to be less than 1, suggesting that its copolymers will likely have a random or alternating structure, depending on the comonomer.

Influence of Comonomer Structure on Polymerization Progression

Comonomer Reactivity: A more reactive comonomer will be incorporated into the polymer chain at a faster rate. For example, acrylates generally have higher propagation rate constants than methacrylates. When copolymerized with this compound, a highly reactive comonomer would lead to a copolymer that is rich in that comonomer, especially in the early stages of the polymerization.

Steric Factors of the Comonomer: The steric bulk of the comonomer itself is a critical factor.

Less Hindered Comonomers (e.g., Methyl Acrylate): When this compound is copolymerized with a small, unhindered monomer like methyl acrylate, the rate of cross-propagation (addition of methyl acrylate to a this compound radical and vice versa) is likely to be significant. This would result in a more random incorporation of both monomers.

Electronic Effects: The electronic properties of the comonomer, specifically the polarity of its double bond, can influence the copolymerization behavior. Comonomers with electron-donating or electron-withdrawing groups can interact with the this compound monomer, affecting the rate of propagation and the sequence distribution in the copolymer. For example, copolymerization with a monomer having a strongly different polarity can enhance the tendency towards alternation.

One study on o-phenylphenyl acrylate and this compound noted that in the polymerization of this compound, a soluble polymer could not be obtained due to gelation at a very low conversion. radtech.org This suggests that chain transfer reactions, possibly involving hydrogen abstraction from the cumyl group, could be a significant factor leading to cross-linking. The structure of the comonomer could influence the extent of these side reactions. A comonomer that is a poor chain transfer agent might help to mitigate this effect and allow for the formation of a linear, soluble copolymer.

Table 2: Expected Influence of Comonomer Structure on Copolymerization with this compound

| Comonomer | Key Structural Feature | Expected Impact on Polymerization Progression |

| Methyl Acrylate | Small, non-polar | Favors random copolymerization, potentially high conversion rates. |

| Styrene | Bulky, non-polar | May lead to a more alternating structure due to steric effects and polarity differences. |

| Acrylic Acid | Small, polar, capable of H-bonding | Complex kinetics due to hydrogen bonding; may influence monomer reactivity and solubility. |

| tert-Butyl Acrylate | Bulky, non-polar | Significant steric hindrance could slow down polymerization and favor alternation. |

Note: This table presents expected trends based on established polymerization principles.

Structural Elucidation and Advanced Characterization of Poly P Cumylphenyl Acrylate Materials

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the chemical structure and functional groups present in poly(p-cumylphenyl acrylate).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Compositional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the molecular structure of polymers. Both ¹H and ¹³C NMR are utilized to confirm the composition of poly(this compound).

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the polymer. bhu.ac.in The spectrum for poly(this compound) would exhibit distinct signals for the carbonyl carbon of the acrylate (B77674) group (typically in the 170-180 ppm range), the various aromatic carbons, and the aliphatic carbons of the polymer backbone and the cumyl group. bhu.ac.inlibretexts.org The chemical shifts are sensitive to the local chemical environment, providing valuable information about the polymer's microstructure. libretexts.org

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Poly(this compound)

| Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (C₆H₄) | 6.8 - 7.5 | 120 - 150 |

| Isopropyl Methine Proton (CH) | 2.8 - 3.2 (septet) | 30 - 40 |

| Isopropyl Methyl Protons (CH₃) | 1.1 - 1.3 (doublet) | 20 - 25 |

| Polymer Backbone Protons (CH, CH₂) | 1.5 - 2.5 | 35 - 45 |

| Carbonyl Carbon (C=O) | - | 170 - 180 |

Note: These are estimated values and may vary depending on the solvent, temperature, and polymer tacticity.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. The FTIR spectrum of poly(this compound) would display characteristic absorption bands corresponding to its constituent groups. spectroscopyonline.com

The most prominent peak would be the strong absorption band of the carbonyl (C=O) stretching vibration of the ester group, typically appearing around 1730 cm⁻¹. spectroscopyonline.com The presence of the aromatic p-cumylphenyl group would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the polymer backbone and the cumyl group would appear in the 2850-3000 cm⁻¹ range. spectroscopyonline.com Furthermore, the C-O stretching vibrations of the ester group would be visible in the fingerprint region, between 1100 and 1300 cm⁻¹. spectroscopyonline.com

Table 2: Characteristic FTIR Absorption Bands for Poly(this compound)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | ~1730 |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O (Ester) | Stretching | 1100 - 1300 |

Note: The exact peak positions can be influenced by the physical state of the sample and intermolecular interactions.

Molecular Weight and Polydispersity Analysis

The molecular weight and its distribution are critical parameters that significantly influence the physical and mechanical properties of a polymer.

Gel Permeation Chromatography (GPC) for Molar Mass Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining the molecular weight distribution of polymers. ucl.ac.uk The method separates molecules based on their hydrodynamic volume in solution. ucl.ac.uk Larger molecules elute first, followed by smaller molecules.

For poly(this compound), GPC analysis would provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net The PDI value indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer, where all chains have the same length, while higher values indicate a broader distribution. Synthetic polymers typically have PDI values greater than 1.0. Studies on copolymers of p-cumylphenyl methacrylate (B99206) have utilized GPC to determine these parameters, and a similar approach would be applicable to the poly(this compound) homopolymer. researchgate.net

Table 3: Illustrative GPC Data for a Polyacrylate

| Parameter | Value |

|---|---|

| Number-Average Molecular Weight (Mn) ( g/mol ) | 3,200 |

| Weight-Average Molecular Weight (Mw) ( g/mol ) | Not specified |

| Polydispersity Index (PDI) | Not specified |

Note: This data is for a sample of poly(butyl acrylate) and serves as an illustrative example. researchgate.net Specific values for poly(this compound) would depend on the polymerization conditions.

Advanced Fractionation Techniques for Polymer Homogeneity

For a more detailed analysis of polymer homogeneity, advanced fractionation techniques can be employed. These methods separate the polymer not only by molecular size but also by chemical composition or architecture.

One such technique is Field-Flow Fractionation (FFF) , which is particularly suitable for high molecular weight, and complex polymers. bhu.ac.in Thermal Field-Flow Fractionation (ThFFF) separates polymers based on their thermal diffusion properties and has been successfully applied to polyacrylates. liverpool.ac.uk This technique can provide a more accurate determination of the molar mass distribution, especially for polymers that may interact with the stationary phase in GPC.

Another powerful technique is two-dimensional liquid chromatography (2D-LC) , which combines two different chromatographic methods to achieve a higher resolution separation. researchgate.net For instance, GPC could be combined with a gradient liquid chromatography method to separate a polymer sample first by molecular size and then by chemical composition, providing a comprehensive picture of its heterogeneity. researchgate.net

Morphological and Microstructural Investigations

The morphology and microstructure of a polymer at the nano- and micro-scale have a profound impact on its macroscopic properties. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the surface and internal structure of polymeric materials.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a material. For poly(this compound), SEM analysis could reveal information about the surface roughness, porosity, and the presence of any aggregated structures. In a study of a copolymer of p-cumylphenyl methacrylate, SEM was used to examine the surface morphology. researchgate.net

Transmission Electron Microscopy (TEM) allows for the visualization of the internal microstructure of a material at even higher resolutions. To study the bulk morphology of poly(this compound), thin sections of the material would be prepared and analyzed by TEM. This could provide insights into the arrangement of polymer chains and the presence of any ordered domains or phase separation in polymer blends.

Scanning Electron Microscopy (SEM) for Surface Topography and Phase Separation

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface morphology and microstructure of polymer systems. In the context of poly(this compound) materials, SEM provides critical insights into surface roughness, texture, and the distribution of phases in polymer blends or composites.

The surface topography of a polymer significantly influences its application-specific properties such as adhesion, wettability, and biocompatibility. nih.gov For pCPA, the presence of the large p-cumylphenyl side group can lead to unique surface features. Studies on related copolymers, such as poly(p-cumylphenyl methacrylate-co-Ethyl methacrylate), have utilized SEM to examine their surface morphology. researchgate.net Such analyses can reveal whether the polymer forms a smooth, uniform film or a surface with significant texture.

Furthermore, SEM is a primary method for detecting and characterizing phase separation in polymer blends and composites. google.comrsc.org When pCPA is blended with other polymers, immiscibility can lead to the formation of distinct phases. SEM analysis can visualize these separated domains, often appearing as "sea-island" or co-continuous structures, providing information on the size, shape, and distribution of the phases. rsc.org This is crucial as the degree of phase separation can dramatically affect the mechanical and thermal properties of the final material. nih.gov

Table 1: Representative SEM Findings for Acrylate-Based Polymer Systems

| Characteristic | Observation | Implication for Poly(this compound) |

| Surface Topography | Homopolymers can exhibit surfaces ranging from smooth to textured, depending on processing conditions. kinampark.com | The bulky side-group in pCPA may sterically hinder chain packing, potentially leading to a more irregular or rougher surface topography compared to simpler polyacrylates. |

| Phase Separation | In immiscible polymer blends, distinct domains are visible (e.g., "sea-island" morphology). rsc.org | Blends containing pCPA would likely exhibit clear phase separation when mixed with dissimilar polymers, with domain size and distribution being key parameters for material performance. |

| Composite Morphology | Filler particles (e.g., nanoparticles) can be seen dispersed within the polymer matrix. Agglomeration or uniform distribution is assessed. | SEM can verify the dispersion quality of nanofillers within a pCPA matrix, a critical factor for the performance of nanocomposites. |

X-ray Diffraction (XRD) for Crystalline Structure and Nanocomposite Intercalation

X-ray Diffraction (XRD) is a powerful analytical technique used to probe the atomic and molecular arrangement within a material, distinguishing between crystalline and amorphous structures. icdd.com

Most acrylate polymers, including poly(this compound), are inherently amorphous due to the random arrangement of their polymer chains. An XRD pattern of a purely amorphous polymer does not show sharp peaks; instead, it displays a broad, diffuse halo, indicating the absence of long-range ordered crystalline domains. bohrium.com

The primary utility of XRD in the study of pCPA materials is in the characterization of its nanocomposites. google.comgoogle.com When crystalline nanofillers, such as layered silicates (e.g., montmorillonite (B579905) clay) or metallic oxides, are incorporated into the pCPA matrix, XRD is used to verify their presence and to assess their dispersion state. researchgate.net

A key phenomenon studied by XRD in polymer nanocomposites is intercalation. This occurs when polymer chains penetrate the galleries between the layers of a filler like clay. This penetration increases the interlayer spacing (d-spacing) of the filler. According to Bragg's Law (nλ = 2d sinθ), an increase in d-spacing results in a shift of the corresponding diffraction peak to a lower 2θ angle. By monitoring the position of the filler's primary diffraction peak, one can determine whether the polymer has successfully intercalated into the filler galleries, a crucial step for achieving exfoliation and optimal property enhancement. google.com If the clay layers are fully exfoliated and individually dispersed, the ordered structure is lost, and the characteristic XRD peak may disappear entirely.

Table 2: Illustrative XRD Data for a Hypothetical pCPA-Clay Nanocomposite

| Material | Characteristic XRD Peak (2θ) | Calculated d-spacing (Å) | Interpretation |

| Pristine Clay Filler | ~7.0° | ~12.6 | The initial interlayer spacing of the unmodified clay filler. |

| pCPA Homopolymer | Broad halo centered around 20° | N/A | Typical pattern for an amorphous polymer, indicating no crystalline order. bohrium.com |

| pCPA-Clay Nanocomposite (Intercalated) | ~4.5° | ~19.6 | The peak has shifted to a lower angle, indicating an increased d-spacing. This confirms that pCPA chains have entered the clay galleries. |

| pCPA-Clay Nanocomposite (Exfoliated) | No distinct peak in low-angle region | N/A | The absence of a diffraction peak suggests the clay layers are fully separated and dispersed within the pCPA matrix. |

Advanced Architectures and Functionalization of P Cumylphenyl Acrylate Polymers

Block Copolymer Synthesis with p-Cumylphenyl Acrylate (B77674) Units

Block copolymers containing PCPA segments are synthesized to combine the distinct properties of different polymer blocks within a single macromolecule. The bulky p-cumylphenyl group influences the thermal and mechanical properties of the resulting copolymers.

The synthesis of di-block and multi-block copolymers incorporating p-cumylphenyl methacrylate (B99206), a related monomer, has been achieved through methods like nitroxide-mediated polymerization (NMP). scispace.com This controlled polymerization technique allows for the creation of well-defined block structures. For instance, mono- or multi-functional initiators can be used to produce di-block, tri-block, and star-shaped copolymers. scispace.com The synthesis of block copolymers with monomers like styrene (B11656) and n-butyl acrylate has also been successfully demonstrated using techniques such as activators regenerated by electron transfer atom transfer radical polymerization (ARGET ATRP). nih.gov

The architecture of these copolymers, whether a di-block or a multi-block, significantly influences their properties. For example, blends of tapered di-block and multi-block copolymers of polystyrene and polyisoprene have shown that the multi-block architecture can bridge domains, leading to materials with high stretchability, a property not observed in the brittle di-block counterparts. tu-darmstadt.de This highlights the importance of architectural control in designing functional materials. While specific examples detailing the synthesis of di-block and multi-block copolymers purely from p-cumylphenyl acrylate are not prevalent in the provided results, the principles derived from similar methacrylate and acrylate systems are applicable. The inclusion of the bulky p-cumylphenyl group is expected to enhance the glass transition temperature (Tg) of the resulting acrylic polymers. researchgate.net

Gradient copolymers feature a gradual change in monomer composition along the polymer chain, offering a unique set of properties compared to block or random copolymers. wikipedia.org This gradual transition can lead to less intramolecular and interchain repulsion. wikipedia.org The synthesis of gradient copolymers has been made more accessible with the advent of controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization. scirp.org

For instance, gradient copolymers of 2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA) and tert-butyl acrylate (tBA) have been synthesized via atom transfer radical polymerization (ATRP). researchgate.net These copolymers exhibit thermo- and pH-responsive behavior. researchgate.net While direct synthesis of this compound gradient copolymers is not explicitly detailed, the synthesis of gradient copolymers from other acrylate monomers like stearyl acrylate (SA) and hydroxyethyl (B10761427) acrylate (HEA) via RAFT polymerization has been demonstrated. scirp.org These studies show that the distribution of monomer units along the chain can be controlled to fine-tune properties like crystallization temperature. scirp.org The formation of a spontaneous gradient copolymer has been observed in the copolymerization of two different poly(ethylene oxide) (PEO) macromonomers due to their significantly different reactivity. cmu.edu

Graft Copolymer Systems Incorporating this compound

Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct from the main chain. The "grafting from" method, where side chains are grown from a macroinitiator backbone, is a common approach. For example, amphiphilic graft copolymers have been synthesized by grafting side chains from a multifunctional macroinitiator via atom transfer radical polymerization (ATRP). nih.gov

The synthesis of graft copolymers where p-aminosalicylate (PAS) functionalized monomeric choline (B1196258) ionic liquid was copolymerized with methyl methacrylate (MMA) has been reported. mdpi.com This "grafting from" approach using a multifunctional macroinitiator allowed for the creation of well-defined graft conjugates. mdpi.com The density of the side chains can be controlled by the macroinitiator. mdpi.com Another example involves the preparation of polyethylene-g-poly(n-butyl acrylate) copolymers using a polyethylene (B3416737) macroinitiator with distributed initiating sites. cmu.edu

While specific research on grafting this compound is not detailed in the provided results, the principles of "gifting through" and "grafting from" using controlled polymerization techniques are well-established for other acrylates and methacrylates and could be applied to PCPA. cmu.edu For instance, free-radical polymerization of p-cumyl phenyl methacrylate (CPMA) has been performed, and functional copolymers of CPMA and glycidyl (B131873) methacrylate (GMA) have been synthesized. researchgate.net This indicates the potential for incorporating PCPA into more complex graft architectures.

Hyperbranched and Star Polymer Architectures

Hyperbranched and star polymers are characterized by their highly branched, three-dimensional structures. These architectures can lead to properties such as lower viscosity compared to their linear analogues. researchgate.net

Star polymers can be synthesized using techniques like ATRP. For instance, star polymers have been created using a "core-first" method with a multifunctional initiator. scispace.com The synthesis of star polymers by both normal and ARGET ATRP has been compared, demonstrating controlled polymerization. researchgate.net For example, a poly(n-butyl acrylate)-Br macroinitiator arm was used in an "arm-first" star synthesis. researchgate.net

While direct synthesis of hyperbranched or star polymers exclusively from this compound is not explicitly described, the synthesis of star acrylic resins for applications like high solid coatings has been reported. researchgate.net Additionally, the free-radical polymerization of p-cumyl phenyl methacrylate has been studied, which is a foundational step for creating more complex architectures. researchgate.net The principles of creating these branched structures are transferable to PCPA, suggesting the potential for developing novel hyperbranched and star polymers with unique properties imparted by the p-cumylphenyl group.

Theoretical and Computational Investigations of P Cumylphenyl Acrylate Polymers

Modeling of Glass Transition Temperature (Tg) in Poly(p-Cumylphenyl Acrylate) Copolymers

The glass transition temperature (Tg) is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state in amorphous polymers. For copolymers containing p-cumylphenyl acrylate (B77674) (PCPA), theoretical models are employed to predict how the Tg will change with varying comonomer composition. The bulky p-cumylphenyl group is known to significantly influence the Tg of copolymers. For instance, in studies of the closely related p-cumylphenyl methacrylate (B99206) (CPMA), the incorporation of the monomer was found to increase the Tg of the resulting acrylic polymers. researchgate.net The agreement of experimental data with established theoretical models like the Flory-Fox and Gordon-Taylor equations confirms their applicability to these systems. researchgate.net

The Flory-Fox equation is a widely used empirical model for estimating the glass transition temperature of random binary copolymers. It is based on the assumption that the free volume of the copolymer is an additive contribution from its constituent monomers. The equation is expressed as:

1⁄Tg = w1⁄Tg1 + w2⁄Tg2

Here, Tg is the glass transition temperature of the copolymer, Tg1 and Tg2 are the glass transition temperatures of the respective homopolymers (e.g., poly(this compound) and the comonomer homopolymer), and w1 and w2 are the weight fractions of each monomer in the copolymer.

For a copolymer of this compound and another acrylic monomer, this relationship allows for the prediction of the final polymer's Tg based on the composition and the known Tg values of the homopolymers. Research on analogous systems like poly(p-cumylphenyl methacrylate-co-glycidyl methacrylate) has demonstrated that the experimentally determined Tg values show good agreement with those predicted by the Flory-Fox equation. researchgate.net

Table 1: Variables in the Flory-Fox Equation

| Variable | Description |

|---|---|

| Tg | The glass transition temperature of the copolymer. |

| w1 | The weight fraction of monomer 1 (e.g., this compound). |

| Tg1 | The glass transition temperature of homopolymer 1. |

| w2 | The weight fraction of monomer 2. |

The Gordon-Taylor equation is another fundamental model used to describe the glass transition temperature of copolymers as a function of their composition. It is derived from the volume-temperature relationship of the polymer and its components and is given by:

Tg = (w1Tg1 + k w2Tg2)⁄(w1 + k w2)

In this equation, Tg, Tg1, Tg2, w1, and w2 have the same meaning as in the Flory-Fox equation. The parameter k is a fitting constant that is related to the ratio of the differences in the thermal expansion coefficients of the rubbery and glassy states for the two homopolymers. The Gordon-Taylor equation has also been shown to be in good agreement with experimental Tg data for copolymers containing the bulky p-cumylphenyl group, such as those made with p-cumylphenyl methacrylate. researchgate.net

Table 2: Variables in the Gordon-Taylor Equation

| Variable | Description |

|---|---|

| Tg | The glass transition temperature of the copolymer. |

| w1 | The weight fraction of monomer 1. |

| Tg1 | The glass transition temperature of homopolymer 1. |

| w2 | The weight fraction of monomer 2. |

| Tg2 | The glass transition temperature of homopolymer 2. |

Prediction of Copolymer Sequence Distribution and Microstructure

The arrangement of monomer units along a polymer chain, known as the sequence distribution, fundamentally affects the polymer's properties. Computational methods allow for the prediction of this microstructure based on the reactivity of the monomers involved. The sequence distribution is typically described by determining the monomer reactivity ratios (r1 and r2) for a given comonomer pair, such as this compound and a second monomer.

These reactivity ratios can be calculated using methods like the Fineman-Ross and Kelen-Tudos linearization methods, or non-linear error-in-variables models. researchgate.net Once known, these ratios can be used in the Mayo-Lewis copolymer composition equation to predict the composition of the polymer formed from a given monomer feed.

Furthermore, the microstructure can be analyzed using statistical models, such as first-order Markov statistics, to determine the probability of finding specific monomer sequences (dyads, triads, etc.). researchgate.netresearchgate.net For example, in studies on p-cumylphenyl methacrylate copolymers, the determination of mean sequence lengths indicated that the resulting copolymers were statistical in nature, rather than having a blocky or alternating structure. researchgate.net This type of analysis is crucial for tailoring copolymer properties, as the sequence distribution can influence everything from Tg to the refractive index. researchgate.net

Molecular Dynamics Simulations for Polymer Conformation and Intermolecular Interactions

Molecular dynamics (MD) is a powerful computational simulation technique used to analyze the physical movements of atoms and molecules over time. mdpi.com For poly(this compound), MD simulations can provide detailed, atomistic-level insights into the polymer's conformation and the nature of its intermolecular interactions, which are difficult to obtain through experimental means alone.

By simulating a system of polymer chains, researchers can study:

Polymer Conformation: MD simulations can determine equilibrium chain conformations, including the radius of gyration and end-to-end distance. This is particularly important for understanding how the bulky p-cumylphenyl side group restricts chain flexibility and influences packing.

Intermolecular Interactions: The simulations can quantify the non-covalent interactions (e.g., van der Waals forces) between adjacent polymer chains. These interactions govern the cohesive energy of the polymer, which is related to its mechanical properties.

Free Volume: MD simulations can be used to calculate the fractional free volume within the polymer matrix. researchgate.net Higher free volume is associated with increased chain mobility and a lower glass transition temperature. The simulation results can show how the presence of the large side group affects the packing efficiency and free volume. researchgate.net

Glass Transition: By simulating the cooling of a polymer melt, MD can be used to determine the volumetric glass transition temperature by identifying the change in the slope of the volume-temperature plot. semanticscholar.org

These simulations offer a molecular-level understanding that connects the chemical structure of the this compound monomer to the macroscopic physical properties of the final polymer.

Computational Studies on Polymerization Reaction Pathways

Computational quantum chemistry provides a means to investigate the fundamental reaction steps involved in polymerization. Using methods such as Density Functional Theory (DFT), it is possible to model the reaction pathways for free-radical polymerization of this compound.

These computational studies can:

Model Reaction Intermediates: The geometries and electronic structures of the monomer, the propagating radical, and transition states can be optimized.

Calculate Activation Energies: The energy barriers for the key reaction steps—initiation, propagation, and termination—can be calculated. This information is crucial for understanding the kinetics of the polymerization.

Determine Rate Coefficients: From the calculated activation energies, it is possible to estimate the rate coefficients for monomer addition. In copolymerization, this allows for the ab initio prediction of reactivity ratios.

Investigate Stereochemistry: Computational models can help predict the tacticity (the stereochemical arrangement of the side groups) of the resulting polymer chain, which has a significant impact on its physical properties.

Studies on similar acrylic systems have successfully used quantum chemistry to understand the influence of the monomer structure on the reactivity of the propagating radical and to predict reactivity ratios that agree with experimental results. researchgate.net Applying these methods to this compound would yield a deeper understanding of its polymerization behavior and guide the synthesis of polymers with desired characteristics.

General information on acrylate polymers and their applications in the requested areas is abundant. However, the strict constraint to focus solely on "this compound" prevents the use of this broader data. The search for detailed research findings, data tables, and specific formulations related to this particular compound across the outlined applications—from biomolecule binding and intelligent hydrogels to specialized coatings and corrosion protection systems—did not yield the specific results necessary to fulfill the request in a scientifically rigorous and non-speculative manner.

Therefore, this article cannot be generated as requested due to the lack of specific, verifiable scientific information on "this compound" within the precise framework of the provided outline.

Advanced Applications of Poly P Cumylphenyl Acrylate in Materials Science

Specialty Polymeric Resists for Microfabrication

In the realm of microfabrication, the precise transfer of patterns onto a substrate is paramount. This is achieved using resists, which are specialized polymers that undergo chemical changes upon exposure to a radiation source, such as an electron beam.

Poly(p-cumylphenyl acrylate) shows significant potential as a negative electron beam resist. In negative resists, the regions exposed to the electron beam become less soluble in a developer solution, typically due to cross-linking reactions, leaving behind the desired pattern after development. The aromatic p-cumylphenyl group plays a crucial role in this process. Aromatic moieties are known to influence the sensitivity and contrast of electron beam resists. For negative resists, the presence of aromatic groups can enhance the efficiency of cross-linking reactions under electron beam exposure.

While direct research on the homopolymer of p-cumylphenyl acrylate (B77674) as a negative e-beam resist is not extensively documented, studies on its methacrylate (B99206) analogue, poly(p-cumylphenyl methacrylate), in copolymer systems provide strong evidence of its efficacy. Copolymers of glycidyl (B131873) methacrylate and p-cumylphenyl methacrylate have been noted for their application as negative electron beam resists in the electronics industry. The bulky p-cumylphenyl group contributes to a high glass transition temperature (Tg), which is a desirable characteristic for maintaining pattern fidelity and thermal stability during subsequent processing steps like etching.

The performance of a negative electron beam resist is characterized by its sensitivity (the dose of electrons required to induce the desired chemical change) and contrast (the sharpness of the transition between exposed and unexposed regions). It is anticipated that poly(this compound) would exhibit performance characteristics comparable to other aromatic acrylate-based negative resists.

Table 1: Anticipated Lithographic Performance of Poly(this compound) as a Negative Electron Beam Resist

| Property | Anticipated Value/Characteristic | Rationale |

| Tone | Negative | Aromatic groups can promote cross-linking upon e-beam exposure. |

| Sensitivity | Moderate to High | The aromatic ring can absorb electron energy, potentially leading to efficient cross-linking. |

| Contrast | High | The bulky side group may lead to a sharp solubility switch between exposed and unexposed areas. |

| Resolution | High (<100 nm) | High Tg and resistance to pattern collapse due to the rigid structure are expected to enable fine features. |

| Etch Resistance | Good | The presence of aromatic rings generally improves plasma etch resistance. |

Polymer Nanocomposite Formulations

The incorporation of nanofillers into a polymer matrix can dramatically enhance the material's mechanical, thermal, and barrier properties. A key challenge in the formulation of polymer nanocomposites is achieving a uniform dispersion of the nanofillers and preventing their agglomeration.

Effective dispersion of nanofillers, such as silica (B1680970) nanoparticles or clay nanosheets, is critical to realizing the full potential of the nanocomposite. The mechanism of dispersion is heavily influenced by the interactions between the polymer matrix and the filler surface. In the case of layered fillers like clays, the polymer chains must intercalate between the layers to push them apart, a process that can lead to full exfoliation and dispersion of individual nanosheets.

The bulky p-cumylphenyl group of poly(this compound) is expected to play a significant role in promoting filler dispersion through steric hindrance. The large side groups can prevent the close approach and re-agglomeration of filler particles, effectively creating a steric barrier. This steric repulsion arises from the unfavorable entropy change that would occur if the bulky polymer chains were to be compressed between approaching filler particles.

Building on the principle of steric hindrance, poly(this compound) can be considered for use as a dispersing agent or a compatibilizer in nanocomposite formulations. When used as a matrix polymer, its inherent structure aids in the dispersion of fillers. It could also be used as an additive in other polymer systems to improve filler dispersion. The aromatic nature of the p-cumylphenyl group can also lead to favorable pi-pi stacking interactions with certain types of fillers, such as carbon nanotubes or graphene, further aiding in their dispersion.

Table 2: Expected Influence of Poly(this compound) on Filler Dispersion in Nanocomposites

| Dispersion Mechanism | Expected Role of Poly(this compound) |

| Steric Hindrance | The bulky p-cumylphenyl group creates a significant steric barrier, preventing filler agglomeration. |

| Intercalation/Exfoliation | The large side groups can facilitate the separation of layered filler sheets (e.g., clay) by overcoming van der Waals forces. |

| Surface Interaction | The aromatic ring may engage in pi-pi stacking with graphitic fillers, while the acrylate backbone can interact with polar fillers. |

Polymer Processing via Supercritical Fluids

Supercritical fluids, particularly supercritical carbon dioxide (scCO2), have emerged as environmentally benign solvents for polymer synthesis and processing. The unique properties of scCO2, such as its gas-like viscosity and liquid-like density, offer several advantages in polymerization processes.

Reactive extrusion is a process where polymerization and polymer processing occur simultaneously in an extruder. The use of supercritical CO2 as a medium for reactive extrusion polymerization of this compound presents several potential benefits.

Firstly, scCO2 acts as a plasticizing agent, reducing the viscosity of the polymerizing mixture. This is particularly advantageous for a polymer like poly(this compound), which is expected to have a high melt viscosity due to its bulky side groups. The reduction in viscosity facilitates better mixing and heat transfer within the extruder, leading to a more uniform polymer with a narrower molecular weight distribution.

Secondly, scCO2 can enhance the diffusion of the this compound monomer into the growing polymer chains. This increased monomer mobility can lead to higher reaction rates and conversions. The ability of scCO2 to swell polymers also helps in the removal of any unreacted monomer or residual initiator from the final product.

The polymerization of this compound via CO2-assisted reactive extrusion would likely proceed through a free-radical mechanism. The initiator and monomer would be fed into the extruder, and the temperature and pressure would be controlled to maintain CO2 in its supercritical state. The resulting polymer would be extruded as a finished product, requiring minimal downstream processing.

Table 3: Anticipated Advantages of CO2-Assisted Reactive Extrusion for Poly(this compound) Synthesis

| Process Parameter | Advantage of Using Supercritical CO2 |

| Viscosity | Significant reduction in melt viscosity, improving processability. |

| Monomer Diffusion | Enhanced monomer transport to the active polymer chain ends, potentially increasing reaction rate. |

| Heat Transfer | Improved heat dissipation, allowing for better temperature control and preventing runaway reactions. |

| Product Purity | Facilitates the removal of residual monomer and other volatiles, leading to a purer polymer. |

| Environmental Impact | Replaces volatile organic solvents, offering a greener manufacturing process. |

Emerging Research Directions and Future Outlook

Sustainable Synthesis Routes for p-Cumylphenyl Acrylate (B77674)

The chemical industry is increasingly shifting towards green and sustainable manufacturing processes, and the synthesis of specialty monomers like p-cumylphenyl acrylate is no exception. chemicatimes.com Traditional synthesis methods for acrylates often rely on petrochemical feedstocks and can involve hazardous reagents. chemicatimes.com Future research is geared towards developing more environmentally benign pathways that adhere to the principles of green chemistry. acs.orgresolvemass.ca

Key Research Thrusts:

Bio-based Feedstocks: A primary goal is to replace petroleum-derived precursors with renewable alternatives. chemicatimes.com Research is exploring the use of bio-based platform chemicals, derived from sources like plant sugars or agricultural waste, as starting materials for producing the aromatic and acrylate components of the monomer. chemicatimes.com

Catalytic Efficiency: The development of novel catalysts is crucial for improving reaction efficiency and reducing waste. This includes designing catalysts that offer high selectivity, operate under milder reaction conditions (lower temperature and pressure), and can be easily recovered and recycled.

Alternative Solvents: The use of volatile organic compounds (VOCs) as solvents is a significant environmental concern. Future synthesis routes will likely focus on utilizing greener solvents such as water, supercritical fluids, or ionic liquids, or developing solvent-free reaction conditions. resolvemass.ca

Enzymatic Catalysis: Biocatalysis, using enzymes to drive chemical reactions, offers a highly specific and efficient route to monomer synthesis. Research into enzymes that can facilitate the esterification of p-cumylphenol with acrylic acid or its derivatives could lead to a more sustainable production process with fewer byproducts.

A comparative look at conventional versus potential green synthesis routes is presented in the table below.

| Parameter | Conventional Synthesis | Potential Green Synthesis Routes |

| Feedstock | Petroleum-based (e.g., phenol (B47542), propylene) | Bio-based (e.g., lignin, terpenes, bio-ethanol) rsc.org |

| Catalyst | Strong acids or bases | Recyclable solid acids, biocatalysts (enzymes) |

| Solvent | Organic solvents (e.g., toluene (B28343), benzene) | Water, supercritical CO2, ionic liquids, solvent-free |

| Energy Input | High temperature and pressure | Lower temperature and pressure |

| Byproducts | Often require significant treatment | Minimal and potentially biodegradable |

| Atom Economy | Moderate to good | Potentially higher through optimized pathways acs.org |

Advanced Characterization Techniques for Polymer Dynamics

Understanding the relationship between the molecular structure of poly(this compound) and its macroscopic properties is fundamental to its application. The bulky p-cumylphenyl side group significantly influences polymer chain dynamics, and advanced characterization techniques are essential to probe these complex behaviors.

Differential Scanning Calorimetry (DSC): While a standard technique, advanced DSC methods like modulated DSC can provide deeper insights into the glass transition temperature (Tg) and its relationship with the bulky side group. The presence of the p-cumylphenyl group is known to increase the Tg of acrylic polymers. tandfonline.com

Dielectric Relaxation Spectroscopy (DRS): DRS is a powerful tool for studying molecular motions over a wide range of frequencies and temperatures. It can be used to investigate the relaxation processes associated with the polymer backbone and the bulky side chains, providing information on how these motions are coupled. acs.orgjst.go.jprsc.org The conformation of polymer chains, influenced by the large side groups, has a significant impact on dielectric properties. nih.gov

Rheology: The viscoelastic properties of poly(this compound) melts and solutions are critical for processing and application. Advanced rheological techniques can elucidate how the bulky side groups affect chain entanglement, flow behavior, and mechanical response. measurlabs.com

Solid-State NMR Spectroscopy: This technique can provide detailed information about the local environment and dynamics of specific atoms within the polymer structure, offering insights into the packing and mobility of the p-cumylphenyl side groups. measurlabs.com

| Characterization Technique | Information Gained on Poly(this compound) |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), thermal stability. malvernpanalytical.com |

| Dielectric Relaxation Spectroscopy (DRS) | Segmental and side-chain dynamics, relaxation processes. rsc.org |

| Rheology | Viscoelastic properties, flow behavior, melt processing characteristics. |

| Solid-State NMR Spectroscopy | Local structure, chain packing, side-group mobility. measurlabs.com |

Integration into Multi-functional Materials Systems

The unique properties imparted by the p-cumylphenyl group, such as increased refractive index and thermal stability, make this compound an attractive component for multi-functional materials. researchgate.net Research is moving beyond simple homopolymers to explore its use in more complex systems.

High-Performance Composites: Incorporating poly(this compound) into polymer matrix composites can enhance the thermal and mechanical properties of the final material. Its compatibility with various fillers and fibers is an area for future investigation. mdpi.com

Advanced Coatings and Adhesives: Copolymers of this compound with other monomers can be tailored to create coatings with superior scratch resistance, weatherability, and adhesion. The use of p-cumylphenyl methacrylate (B99206) copolymers in adhesives for leather has been reported, suggesting similar potential for the acrylate version. researchgate.net

Optical Materials: The bulky aromatic side group can contribute to a high refractive index, making polymers containing this compound suitable for applications in lenses, optical films, and waveguides.

Blends and Alloys: Blending poly(this compound) with other polymers is a promising route to create materials with a synergistic combination of properties. Understanding the phase behavior and interfacial interactions in these blends is a key research challenge.

Bio-inspired and Smart Polymer Design Utilizing this compound

The development of "smart" polymers that respond to external stimuli is a rapidly growing field. The bulky p-cumylphenyl group can be leveraged to create novel stimuli-responsive materials. researchgate.netrsc.org

Stimuli-Responsive Behavior: The introduction of stimuli-responsive moieties alongside the this compound units in a copolymer could lead to materials that change their properties in response to triggers like temperature, pH, or light. mdpi.comnih.govacs.org The bulky side groups could influence the nature and magnitude of this response.

Shape Memory Polymers: The high Tg imparted by the p-cumylphenyl group could be utilized in the design of shape memory polymers, where the bulky groups help to fix the temporary shape.

Self-Assembling Systems: In block copolymers, the this compound block could drive self-assembly into well-defined nanostructures due to its distinct chemical nature. This opens up possibilities for creating nanopatterned surfaces and functional nanodevices.

| Potential Smart Polymer Application | Role of this compound |

| Thermo-responsive materials | Influencing the lower or upper critical solution temperature (LCST/UCST) in copolymers. nih.gov |

| pH-responsive systems | Modulating the swelling behavior of hydrogels containing acidic or basic co-monomers. |

| Shape memory polymers | Acting as the rigid phase that determines the permanent shape. |

| Self-assembling block copolymers | Forming a distinct, high-Tg block that drives microphase separation. |

Computational Design and Optimization of this compound-Based Polymers

Computational modeling and simulation are becoming indispensable tools in materials science for accelerating the design and discovery of new polymers. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide atomistic-level insights into the conformation, dynamics, and interactions of poly(this compound) chains. researchgate.netmdpi.comsemanticscholar.org This can help in understanding structure-property relationships and predicting bulk properties. chemrxiv.org

Quantum Chemistry Calculations: Quantum chemical methods can be used to calculate the reactivity of the this compound monomer, providing valuable data for modeling polymerization kinetics. mdpi.comnih.govresearchgate.net These calculations can also help in understanding the electronic and optical properties of the resulting polymers.

Machine Learning (ML): ML algorithms can be trained on experimental and computational data to predict the properties of new this compound-based copolymers and blends. This data-driven approach can significantly speed up the process of materials discovery and optimization. arxiv.org

Reaction Modeling: Computer simulations can be employed to model the polymerization behavior of acrylate mixtures, which can aid in designing and controlling the synthesis of copolymers with specific microstructures and properties. researchgate.netuu.nl

Q & A

Q. What are the critical parameters to control during the free radical polymerization of p-Cumylphenyl acrylate?

- Methodological Answer: Key parameters include monomer purity, initiator concentration (e.g., benzoyl peroxide or AIBN), reaction temperature, and solvent selection. Initiator concentration should be optimized to balance reaction rate and molecular weight distribution. Temperature gradients must be tightly controlled to avoid premature termination. Solvent polarity impacts monomer solubility and polymer chain growth. Post-polymerization purification via precipitation in methanol is recommended to remove unreacted monomers .

Q. How can nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) be applied to characterize this compound polymers?

- Methodological Answer: NMR : Use H and C NMR to confirm the incorporation of the p-cumylphenyl group by identifying aromatic proton signals (6.5–7.5 ppm) and the acrylate backbone (e.g., carbonyl carbon at ~165–175 ppm). FTIR : Analyze peaks at ~1720 cm (C=O stretch) and 1630 cm (C=C stretch) to verify polymerization completion. Cross-reference spectral data with computational simulations (e.g., DFT) for unresolved peaks .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer: Follow GHS guidelines for acrylates: use fume hoods to minimize inhalation risks, wear nitrile gloves to prevent dermal exposure, and store monomers at ≤4°C with stabilizers (e.g., hydroquinone) to inhibit spontaneous polymerization. Emergency procedures should include neutralization of spills with sodium bicarbonate and immediate rinsing of exposed skin with water .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize copolymerization conditions for this compound-based materials?

- Methodological Answer: Design a central composite design (CCD) to evaluate interactions between variables (e.g., initiator ratio, temperature, monomer feed rate). Use ANOVA to identify statistically significant factors affecting yield and molecular weight. For example, a study on stearyl acrylate copolymerization achieved 92% yield by optimizing initiator concentration (0.5–2.5 wt%) and reaction time (4–12 hours) via RSM . Apply similar models to this compound, adjusting for its steric hindrance from the cumyl group.

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound polymers?

- Methodological Answer: Perform thermogravimetric analysis (TGA) under inert (N) and oxidative (O) atmospheres to differentiate thermal degradation mechanisms. Compare differential scanning calorimetry (DSC) results across heating rates (5–20°C/min) to assess glass transition () consistency. If discrepancies persist, analyze batch-to-batch variations in initiator residues or crosslinking density via gel permeation chromatography (GPC) .

Q. How can environmental fate studies be designed to assess this compound’s persistence in aquatic systems?

- Methodological Answer: Use gas chromatography (GC) with solid-phase microextraction (SPME) to quantify aqueous concentrations over time. Mimic marine conditions by testing hydrolysis rates at pH 7–8 and monitoring degradation products (e.g., acrylic acid derivatives) via LC-MS. Reference studies on butyl acrylate’s half-life (e.g., 24–48 hours in seawater) to calibrate experimental models .

Q. What statistical approaches are suitable for analyzing the mechanical properties of this compound composites?

- Methodological Answer: Employ a Taguchi design to test factors like filler type (e.g., silica nanoparticles), loading (5–20 wt%), and curing time. Use Weibull analysis for fracture toughness data to account for material heterogeneity. For coatings, apply nanoindentation to map hardness gradients and correlate with crosslink density via FTIR peak deconvolution .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。